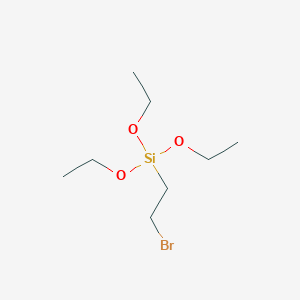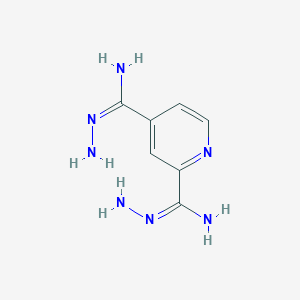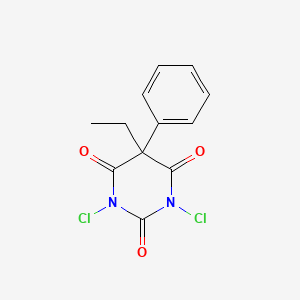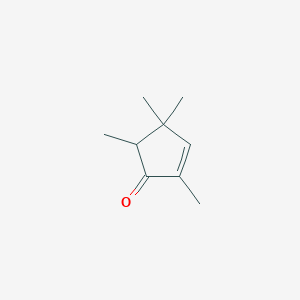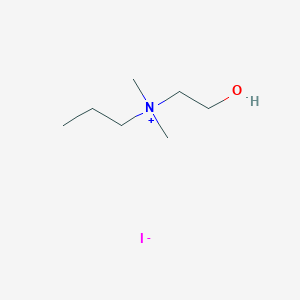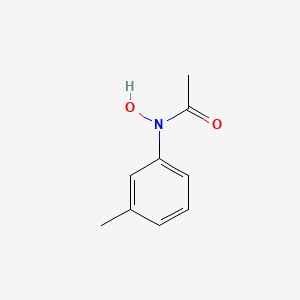![molecular formula C16H26N2 B14681573 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene CAS No. 36848-46-1](/img/structure/B14681573.png)
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,16-Dimethyl-7,15-diazadispiro[525~9~2~6~]hexadeca-7,15-diene is a complex chemical compound known for its unique structure and properties This compound is characterized by its spirocyclic framework, which includes two nitrogen atoms and multiple methyl groups
Vorbereitungsmethoden
The synthesis of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic core.
Functional Group Modifications: Introducing methyl groups and nitrogen atoms through various functional group modification reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene can be compared with other similar spirocyclic compounds, such as:
7-ethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadecane-8,16-dione: This compound has a similar spirocyclic structure but differs in the presence of an ethyl group and additional functional groups.
7,15-dimethyl-8,16-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene: A closely related compound with slight variations in the positioning of methyl groups and nitrogen atoms.
The uniqueness of 8,16-Dimethyl-7,15-diazadispiro[525~9~
Eigenschaften
CAS-Nummer |
36848-46-1 |
|---|---|
Molekularformel |
C16H26N2 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
7,15-dimethyl-8,16-diazadispiro[5.2.59.26]hexadeca-7,15-diene |
InChI |
InChI=1S/C16H26N2/c1-13-15(9-5-3-6-10-15)18-14(2)16(17-13)11-7-4-8-12-16/h3-12H2,1-2H3 |
InChI-Schlüssel |
PDPRCLOHUQLGCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2(CCCCC2)C(=NC13CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


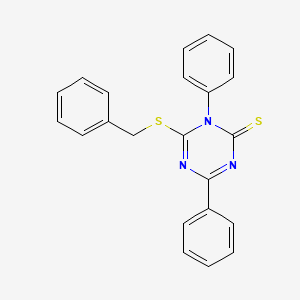
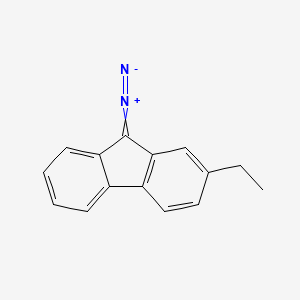

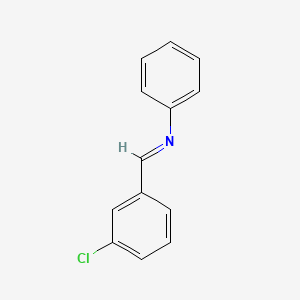
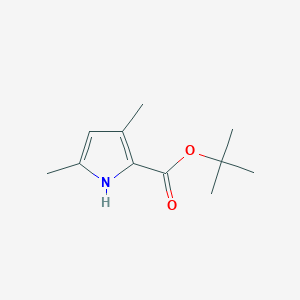
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)

